molecular formula CH3ONa<br>CH3NaO B050351 Sodium methoxide CAS No. 124-41-4

Sodium methoxide

Cat. No. B050351
CAS RN: 124-41-4
M. Wt: 54.024 g/mol
InChI Key: WQDUMFSSJAZKTM-UHFFFAOYSA-N
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Patent
US09108970B2

Procedure details

A sodium methanolate (NaOMe) solution was prepared by slowly adding MeOH (50 mL) to a suspension of sodium hydride (60% in mineral oil, 28 g, 0.71 mol) in dry THF (1.2 L) at 0° C. The resulting mixture was stirred at RT for 2 h. A portion of the NaOMe solution (320 mL) was added to (S)-2-(tert-butoxycarbonylamino)-3-hydroxypropanoic acid (36 g, 175 mmol) in dry THF (1.6 L), and the mixture was stirred at RT for 1 h. Methyl iodine (16 mL) was then added and the mixture was stirred at RT for 1 h. Another aliquot of NaOMe solution (540 mL) was added and the reaction mixture stirred at RT for 1 h. Additional methyl iodine (38 mL) in THF (200 mL) was added and the reaction mixture was stirred at RT for 36 h. Following reaction, the mixture was concentrated and the residue was dissolved in water and washed with diethyl ether (2×100 mL). The aqueous layer was acidified to pH 2 by the addition of solid citric acid and was extracted with EtOAc (3×200 mL) and dried over Na2SO4. The organic phase was concentrated, and the residue was dissolved in water and extracted with DCM (4×150 mL). The organic layers were combined and concentrated to give the title compound as an oil, which was used without further purification (10.9 g, 28%).
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
320 mL
Type
reactant
Reaction Step Two
Quantity
36 g
Type
reactant
Reaction Step Two
Name
Quantity
1.6 L
Type
solvent
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Three
Name
Quantity
540 mL
Type
reactant
Reaction Step Four
Quantity
38 mL
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+:2].[CH3:3][O-].[Na+].[C:6]([O:10][C:11]([NH:13][C@@H:14]([CH2:18][OH:19])[C:15]([OH:17])=[O:16])=[O:12])([CH3:9])([CH3:8])[CH3:7].CI>C1COCC1.CO>[CH3:6][O-:10].[Na+:2].[C:6]([O:10][C:11]([NH:13][C@@H:14]([CH2:18][O:19][CH3:3])[C:15]([OH:17])=[O:16])=[O:12])([CH3:9])([CH3:8])[CH3:7] |f:0.1,2.3,8.9|

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1.2 L
Type
solvent
Smiles
C1CCOC1
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
320 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
36 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N[C@H](C(=O)O)CO
Name
Quantity
1.6 L
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
16 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
540 mL
Type
reactant
Smiles
C[O-].[Na+]
Step Five
Name
Quantity
38 mL
Type
reactant
Smiles
CI
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at RT for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at RT for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
the reaction mixture stirred at RT for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at RT for 36 h
Duration
36 h
CUSTOM
Type
CUSTOM
Details
reaction
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water
WASH
Type
WASH
Details
washed with diethyl ether (2×100 mL)
ADDITION
Type
ADDITION
Details
The aqueous layer was acidified to pH 2 by the addition of solid citric acid
EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (4×150 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C[O-].[Na+]
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N[C@H](C(=O)O)COC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.